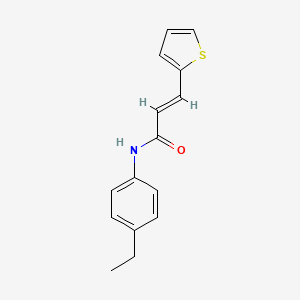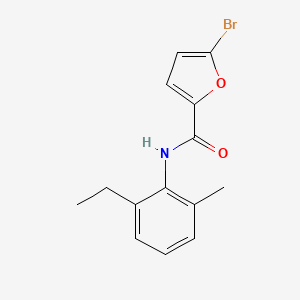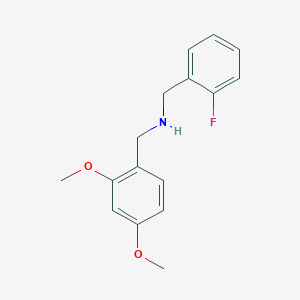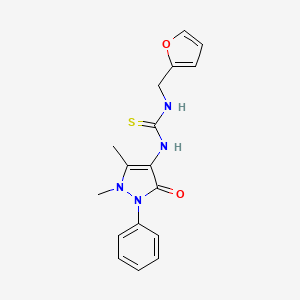
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide, also known as ETAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETAA belongs to the class of acrylamides, which are widely used as precursors in the synthesis of various polymers and copolymers. In recent years, ETAA has been studied extensively for its promising biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
科学的研究の応用
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has shown promising results as a potential anticancer agent by inhibiting the proliferation and inducing apoptosis of cancer cells. Inflammation is a common feature of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has demonstrated potent antimicrobial activity against a wide range of bacterial and fungal strains.
作用機序
The mechanism of action of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide is not fully understood, but several studies have suggested that it acts through multiple pathways. In cancer cells, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In addition, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. In inflammation, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. N-(4-ethylphenyl)-3-(2-thienyl)acrylamide also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. The antimicrobial activity of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. In inflammation, N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. N-(4-ethylphenyl)-3-(2-thienyl)acrylamide also reduces the production of ROS and NO, which are involved in the inflammatory response. The antimicrobial activity of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi.
実験室実験の利点と制限
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad-spectrum antimicrobial activity. N-(4-ethylphenyl)-3-(2-thienyl)acrylamide is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, there are also some limitations to using N-(4-ethylphenyl)-3-(2-thienyl)acrylamide in lab experiments. For example, the mechanism of action of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide is not fully understood, which makes it difficult to optimize its use in different experimental setups. In addition, the solubility of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide in aqueous solutions is limited, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on N-(4-ethylphenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide-based drugs for cancer and inflammation. The mechanism of action of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide needs to be further elucidated to optimize its use as a therapeutic agent. In addition, the potential for drug resistance needs to be investigated. Another area of interest is the development of new synthetic methods for N-(4-ethylphenyl)-3-(2-thienyl)acrylamide that can improve the yield and purity of the compound. Furthermore, the antimicrobial activity of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide needs to be further investigated to determine its potential as a new class of antibiotics. Finally, the use of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide in combination with other drugs or therapies needs to be explored to determine its potential synergistic effects.
Conclusion
N-(4-ethylphenyl)-3-(2-thienyl)acrylamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-ethylphenyl)-3-(2-thienyl)acrylamide has demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. The synthesis method of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide is relatively simple, and its low toxicity and broad-spectrum antimicrobial activity make it suitable for use in various experimental setups. However, further research is needed to optimize its use as a therapeutic agent and to investigate its potential as a new class of antibiotics.
合成法
The synthesis of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide involves the reaction of 4-ethylphenylamine with 2-thienylacrylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain pure N-(4-ethylphenyl)-3-(2-thienyl)acrylamide. The yield of N-(4-ethylphenyl)-3-(2-thienyl)acrylamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-2-12-5-7-13(8-6-12)16-15(17)10-9-14-4-3-11-18-14/h3-11H,2H2,1H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYYEWGTWLPWRL-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-ethylphenyl)-3-(thiophen-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)

![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)





![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)


![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)